1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic Acid

Lipophilicity LogP Drug design

1-(2,2,2-Trifluoroacetyl)piperidine-2-carboxylic acid (CAS 596129-25-8), also designated (±)-N-trifluoroacetyl pipecolic acid or TFA-DL-Pip-OH, is a fluorinated N-protected cyclic α-amino acid with molecular formula C₈H₁₀F₃NO₃ and molecular weight 225.16 g/mol. The compound features a piperidine-2-carboxylic acid (pipecolic acid) core bearing an N-terminal trifluoroacetyl (TFA) protecting group.

Molecular Formula C8H10F3NO3
Molecular Weight 225.16 g/mol
CAS No. 596129-25-8
Cat. No. B3146301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic Acid
CAS596129-25-8
Molecular FormulaC8H10F3NO3
Molecular Weight225.16 g/mol
Structural Identifiers
SMILESC1CCN(C(C1)C(=O)O)C(=O)C(F)(F)F
InChIInChI=1S/C8H10F3NO3/c9-8(10,11)7(15)12-4-2-1-3-5(12)6(13)14/h5H,1-4H2,(H,13,14)
InChIKeySVXWNJBAQWRECG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,2,2-Trifluoroacetyl)piperidine-2-carboxylic Acid (CAS 596129-25-8): Physicochemical Identity and Class Positioning for Research Procurement


1-(2,2,2-Trifluoroacetyl)piperidine-2-carboxylic acid (CAS 596129-25-8), also designated (±)-N-trifluoroacetyl pipecolic acid or TFA-DL-Pip-OH, is a fluorinated N-protected cyclic α-amino acid with molecular formula C₈H₁₀F₃NO₃ and molecular weight 225.16 g/mol [1]. The compound features a piperidine-2-carboxylic acid (pipecolic acid) core bearing an N-terminal trifluoroacetyl (TFA) protecting group. Its computed XLogP3 of 1.6, hydrogen bond acceptor count of 6, and single rotatable bond distinguish it within the broader class of N-acyl pipecolic acid derivatives [1]. Commercially available at 95–98% purity from multiple suppliers, this compound serves primarily as a chiral building block and synthetic intermediate in medicinal chemistry and peptide science .

Why N-Acetyl, N-Boc, or Positional Isomers Cannot Substitute 1-(2,2,2-Trifluoroacetyl)piperidine-2-carboxylic Acid in Research Workflows


N-Acyl pipecolic acid derivatives are not interchangeable protecting group variants. The trifluoroacetyl substituent imparts a fundamentally different physicochemical signature compared to acetyl, Boc, or unsubstituted analogs, manifesting in lipophilicity (ΔXLogP3 ≈ 1.9 versus N-acetyl), diastereoselective reactivity (≥8.6-fold yield advantage over N-Boc in chiral esterification), and the presence of a ¹⁹F NMR spectroscopic handle absent in all non-fluorinated comparators [1]. Even within the trifluoroacetyl series, positional isomerism matters: the 2-carboxylic acid regioisomer (CAS 596129-25-8) exhibits a logP of 0.95–1.6, compared to 0.62–0.81 for the 4-carboxylic acid isomer (CAS 126501-70-0), reflecting altered hydrogen-bonding geometry and conformational properties that directly impact binding assays and chromatographic behaviour [2].

1-(2,2,2-Trifluoroacetyl)piperidine-2-carboxylic Acid: Head-to-Head Quantitative Differentiation Evidence for Procurement Decisions


XLogP3 Lipophilicity: 1.9-Log-Unit Advantage Over N-Acetyl Pipecolic Acid Drives Membrane Permeability Differentiation

The target compound exhibits an XLogP3 of 1.6 (PubChem computed) and an experimentally correlated logP of 0.95, compared to an XLogP3 of −0.3 for the direct N-acetyl analog (1-acetylpiperidine-2-carboxylic acid) [1]. This ΔXLogP3 of approximately 1.9 corresponds to a theoretical ~80-fold higher n-octanol/water partition coefficient. Even among trifluoroacetyl positional isomers, the 2-carboxylic acid regioisomer (logP 0.95–1.6) is consistently more lipophilic than the 4-carboxylic acid isomer (logP 0.62–0.81), reflecting the impact of intramolecular hydrogen bonding between the 2-carboxyl group and the proximal amide carbonyl [2][3].

Lipophilicity LogP Drug design Permeability ADME

Diastereoselective Esterification Yield: 43% for N-TFA vs. <5% for N-Boc and 18% for N-Phthalyl Under Identical Conditions

In a definitive head-to-head study by Calmès et al. (2003), the N-trifluoroacetyl-protected racemic pipecolic acid (compound 1a, the target compound) was subjected to DCC/DMAP-mediated diastereoselective esterification with (S)-α-methyl pantolactone alongside N-Boc (1b) and N-phthalyl (1c) protected analogs under identical conditions (1 equiv. DCC/DMAP, toluene, 15 h, room temperature) [1]. The N-TFA derivative achieved a 43% isolated yield (35% after column chromatography), compared to <5% for N-Boc and 18% for N-phthalyl—representing a ≥8.6-fold yield advantage. Furthermore, with optimized stoichiometry (0.5 equiv. chiral alcohol, entries 9–10), the N-TFA esterification yield improved to 75% (83% crude), a condition not applicable to the other protecting groups [1].

Chiral resolution Diastereoselective synthesis Protecting group Pipecolic acid Esterification

¹⁹F NMR Spectroscopic Handle: Unique Quantitative Tracking Capability Absent in N-Acetyl, N-Boc, and Unprotected Pipecolic Acid Analogs

The trifluoroacetyl group provides a ¹⁹F NMR signal at δ = −67.6 and −68.0 ppm (two rotamers, DMSO-d₆, Bruker AC 250), as reported in Calmès et al. (2003), with rotamer coalescence observed at 120°C [1]. In contrast, the N-acetyl, N-Boc, and unprotected pipecolic acid analogs lack any fluorine nucleus and are entirely invisible to ¹⁹F NMR spectroscopy. This enables several uniquely quantitative applications: (a) real-time reaction monitoring in complex mixtures without interference from protonated solvents or organic background; (b) direct quantification of rotamer populations via ¹⁹F signal integration; and (c) use as a ¹⁹F probe in protein–ligand binding studies, as demonstrated across the broader class of trifluoroacetylated amino acids and peptides [2]. The ¹⁹F chemical shift range for TFA-derivatized compounds (−85 to −67 ppm relative to CFCl₃) provides a wide, interference-free spectral window in biological matrices [2].

¹⁹F NMR Spectroscopic probe Reaction monitoring Conformational analysis Fluorine

Melting Point and Crystallinity: 70°C for N-TFA vs. 137–140°C for N-Acetyl Pipecolic Acid Enables Differential Purification Strategies

The target compound exhibits a melting point of 70°C (recrystallized from ethyl acetate/hexane/acetic acid), which is substantially lower than the N-acetyl analog at 137–139°C and the N-Boc analog at 129–131°C [1][2]. This ~67°C melting point depression relative to N-acetyl pipecolic acid reflects the disruption of crystal packing by the bulky, electron-withdrawing trifluoromethyl group. The lower melting point of the N-TFA compound facilitates low-temperature recrystallization from mixed organic solvent systems, while the higher-melting N-acetyl analog requires more forcing conditions that may promote racemization or decomposition of sensitive downstream intermediates during scale-up.

Melting point Crystallization Purification Solid-state properties Handling

Carboxylic Acid pKa Modulation: Predicted pKa 2.24 vs. Native Pipecolic Acid pKa 2.06–2.28 Reflects Electronic Tuning of the α-Acid Function

The predicted carboxylic acid pKa of 1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid is 2.24 ± 0.20 (ChemicalBook, predicted), placing it within a range comparable to native pipecolic acid (ChemAxon predicted strongest acidic pKa = 2.06, or experimentally measured pKa = 2.28 at 25°C) [1]. While the absolute pKa difference is modest, the trifluoroacetyl group's electron-withdrawing effect on the amide nitrogen indirectly modulates the carboxylic acid's ionization behaviour through altered conformational preferences and intramolecular hydrogen bonding—the 2-carboxylic acid regioisomer specifically benefits from proximity to the N-TFA carbonyl, an interaction geometry unavailable in the 4-carboxylic acid positional isomer . The comparable pKa to native pipecolic acid means the N-TFA compound retains the zwitterionic character essential for recognition by pipecolic acid-binding proteins (e.g., MIP/FKBP-family PPIases) while gaining the lipophilicity and spectroscopic advantages of fluorination [2].

pKa Acidity Electronic effects Ionization state Reactivity

Pipecolic Acid Scaffold Validation: N-TFA Pipecolic Acid as a Privileged Intermediate for MIP/FKBP PPIase Inhibitor Programs with Documented Target Engagement

Pipecolic acid derivatives bearing N-acyl modifications—including the trifluoroacetyl class—have been validated as small-molecule inhibitors of the macrophage infectivity potentiator (MIP) protein, a virulence-associated FKBP-family peptidyl-prolyl isomerase (PPIase) in Legionella pneumophila, Burkholderia pseudomallei, and Trypanosoma cruzi [1]. In the foundational SAR study by Juli et al. (2011), pipecolic acid derivatives achieved MIP binding with FPA K_D values as low as 120 ± 40 nM (S,S-enantiomer of compound 2), establishing the N-acyl pipecolic acid scaffold as a validated starting point for anti-infective drug discovery [1]. The N-TFA protecting group is the optimal N-activation strategy for accessing this scaffold: it provides the highest esterification yields for chiral resolution (see Evidence Item 2), retains the carboxylic acid functionality required for MIP PPIase active-site engagement, and introduces the trifluoromethyl group for ¹⁹F NMR-based binding assays [2]. Follow-on studies have expanded the pipecolic acid SAR to encompass Neisserial and Chlamydial MIP homologs, with fluorinated pipecolic acid derivatives now employed as ¹⁹F NMR probes for characterizing inhibitor–protein binding dynamics across multiple MIP isoforms [3].

MIP protein FKBP PPIase inhibition Anti-infective Pipecolic acid scaffold

High-Value Application Scenarios for 1-(2,2,2-Trifluoroacetyl)piperidine-2-carboxylic Acid Based on Quantitative Differentiation Evidence


Chiral Resolution of Racemic Pipecolic Acid to Enantiopure (S)- or (R)-Pipecolic Acid Building Blocks

The N-TFA group uniquely enables diastereoselective esterification of racemic pipecolic acid with (S)-α-methyl pantolactone in 43–75% yield—a ≥8.6-fold advantage over N-Boc (<5%)—making it the only practical N-protecting group for accessing multi-gram quantities of enantiopure pipecolic acid. The resolved (S)-N-TFA-pipecolic acid ester is subsequently converted to (S)-N-Boc-pipecolic acid or (S)-N-Boc-2-piperidinemethanol, both critical chiral intermediates for peptidomimetic synthesis, FK506/rapamycin analog development, and piperidine alkaloid total synthesis .

¹⁹F NMR Probe Development for Protein–Ligand Binding and Conformational Dynamics Studies

The ¹⁹F signal at δ −67.6/−68.0 ppm (DMSO-d₆) and the demonstrated rotamer coalescence at 120°C enable the N-TFA compound to serve as a sensitive ¹⁹F NMR probe for studying binding events in FKBP-family proteins (MIP, FKBP12) and other pipecolic acid-recognizing targets. Unlike non-fluorinated analogs (N-acetyl, N-Boc, unprotected), the trifluoroacetyl probe provides background-free detection in complex biological matrices and direct quantification of bound vs. free populations via ¹⁹F chemical shift perturbation, as validated across multiple MIP protein isoforms from Legionella, Burkholderia, and Trypanosoma pathogens .

Structure–Activity Relationship (SAR) Studies of MIP/FKBP PPIase Inhibitors for Anti-Infective Drug Discovery

The N-TFA pipecolic acid scaffold is directly validated in MIP PPIase inhibitor programs, where pipecolic acid derivatives achieve K_D values as low as 120 ± 40 nM against BpMIP. The balanced lipophilicity of the N-TFA compound (XLogP3 1.6 vs. −0.3 for N-acetyl) provides a permeability-optimized starting point for hit-to-lead optimization. Critically, the N-TFA group enables chiral resolution to access both (S,S)- and (R,R)-enantiomers with dramatically different target binding profiles (K_D = 120 nM for S,S vs. no detectable binding for R,R against BpMIP at 400 nM), making enantiopure sourcing essential for accurate SAR interpretation .

Synthetic Methodology Development: Protecting Group Optimization for N-Heterocyclic α-Amino Acid Derivatization

The quantitative yield comparison from Table 1 of Calmès et al. (2003)—43% (N-TFA) vs. <5% (N-Boc) vs. 18% (N-phthalyl)—provides a definitive benchmark for protecting group selection in pipecolic acid chemistry. The N-TFA compound uniquely balances sufficient N-protection to prevent racemization with the steric and electronic properties that permit efficient DCC/DMAP coupling, a combination not achieved by any other tested N-acyl protecting group. This evidence supports N-TFA as the protecting group of choice for laboratories developing new synthetic routes to substituted pipecolic acids, peptidomimetic β-turn mimetics, and conformationally constrained amino acid building blocks .

Quote Request

Request a Quote for 1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.